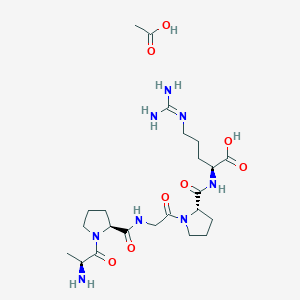

Enterostatin, human, mouse, rat acetate

Description

Discovery and Initial Characterization

The initial discovery of enterostatin stemmed from studies on pancreatic enzymes and their precursors. nih.gov Its characterization revealed a specific molecular structure and a unique origin linked to the process of fat digestion. nih.govcambridge.org

Enterostatin was identified as a pentapeptide, meaning it is a short peptide composed of five amino acids linked together. wikipedia.orgqyaobio.comresearchgate.net This five-amino-acid structure is the active form of the molecule that exerts its physiological effects. nih.gov The specific sequence of these amino acids varies across different species, but the core pentapeptide structure is a defining characteristic. wikipedia.orgnih.gov

Enterostatin is not synthesized directly but is instead derived from a precursor protein, or proenzyme, called procolipase. wikipedia.orgqyaobio.com Procolipase is secreted by the pancreas into the small intestine and is essential for the digestion of dietary fats. nih.govcambridge.org In the intestinal lumen, the enzyme trypsin cleaves the N-terminal end of procolipase. nih.govcambridge.orgresearchgate.net This proteolytic cleavage results in the formation of two products: the active enzyme colipase, which assists pancreatic lipase (B570770) in breaking down fats, and the free pentapeptide, enterostatin. nih.govnih.gov This process ensures that enterostatin is released in the context of fat digestion. nih.gov

Comparative Amino Acid Sequences Across Species

The amino acid sequence of enterostatin exhibits some variability among different species, although a core motif essential for its function is conserved. wikipedia.orgnih.gov These differences and similarities provide a basis for understanding its structure-activity relationship.

In humans, the specific amino acid sequence of enterostatin is Alanine-Proline-Glycine-Proline-Arginine, commonly abbreviated as APGPR. wikipedia.orgqyaobio.comnih.govechelon-inc.com This sequence has been identified as the endogenous form of the peptide in humans. wikipedia.org

Research has identified several enterostatin sequences in rodents. wikipedia.org One common sequence found in rats is Valine-Proline-Aspartic Acid-Proline-Arginine (VPDPR). qyaobio.comnih.gov Another sequence identified in rats is Valine-Proline-Glycine-Proline-Arginine (VPGPR). wikipedia.orgnih.govnih.gov Interestingly, some studies have also identified the APGPR sequence, the same as in humans, in both rats and mice. nih.gov This indicates the potential for multiple isoforms of enterostatin within a single species. nih.gov

Despite the variations in the first and third amino acid positions, a conserved motif is necessary for the anorectic (appetite-suppressing) effects of enterostatin. wikipedia.org This motif is characterized by the sequence X-Pro-Y-Pro-Arginine, where Proline (Pro) at positions two and four, and Arginine (Arg) at position five are critical. wikipedia.org The 'X' and 'Y' positions can be occupied by different amino acids, as seen in the species variations, without abolishing the peptide's fundamental activity in regulating fat intake. wikipedia.orgnih.gov

Comparative Amino Acid Sequences of Enterostatin

| Species | Sequence (Three-Letter Code) | Sequence (One-Letter Code) |

|---|---|---|

| Human | Ala-Pro-Gly-Pro-Arg | APGPR |

| Rat | Val-Pro-Asp-Pro-Arg | VPDPR |

| Rat | Val-Pro-Gly-Pro-Arg | VPGPR |

Table of Compounds

| Compound Name |

|---|

| Enterostatin |

| Ala-Pro-Gly-Pro-Arginine |

| Val-Pro-Asp-Pro-Arginine |

| Val-Pro-Gly-Pro-Arginine |

| Procolipase |

| Colipase |

| Trypsin |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H40N8O8 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H36N8O6.C2H4O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;1-2(3)4/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |

InChI Key |

DPFSZFSCMSELKJ-WFGXUCIJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Enterostatin Biosynthesis, Processing, and Distribution

Sites of Procolipase Expression and Enterostatin Production

Procolipase, and consequently enterostatin, are produced in several key locations throughout the body, highlighting the peptide's diverse physiological roles.

The primary site of procolipase synthesis is the exocrine pancreas. nih.gov Pancreatic acinar cells synthesize and secrete procolipase into the pancreatic juice. nih.gov Upon entering the small intestine, procolipase is cleaved by the enzyme trypsin, yielding two products: colipase, which acts as a cofactor for pancreatic lipase (B570770) in fat digestion, and the pentapeptide enterostatin. researchgate.net

Beyond the pancreas, procolipase expression and enterostatin production have been identified in the gastrointestinal tract. researchgate.net Specifically, the gastric mucosa and the mucosal epithelia of the small intestine are recognized as additional sources of this peptide. nih.govnih.gov In the stomach, procolipase is secreted into the gastric juice, where it can be cleaved to form enterostatin. mdpi.com This localized production in the stomach and duodenum suggests a role for enterostatin in the early stages of satiety signaling during a meal. nih.gov

Intriguingly, procolipase and enterostatin are also found within the central nervous system (CNS). researchgate.net Research has demonstrated the presence of procolipase in specific brain regions, indicating local synthesis of enterostatin within the brain itself. inra.fr Key areas of the CNS where enterostatin has been localized include the amygdala and the hypothalamus, regions known to be critically involved in the regulation of appetite and feeding behavior. researchgate.net This central production of enterostatin suggests it can act directly within the brain to modulate food intake, independent of its peripheral release.

Regulatory Mechanisms of Enterostatin Release

The production and release of enterostatin are not static processes but are dynamically regulated by dietary factors, particularly the intake of fats and sugars.

The consumption of a high-fat diet is a potent stimulator of both procolipase gene transcription and the subsequent release of enterostatin. nih.gov Increased dietary fat leads to an upregulation of the procolipase gene, resulting in greater synthesis of the precursor molecule. researchgate.net This, in turn, leads to a higher concentration of enterostatin being released into the gastrointestinal lumen during the digestive process. nih.gov This mechanism represents a physiological feedback loop where the presence of dietary fat triggers the production of a signal that helps to regulate its own intake.

In contrast to the stimulatory effect of dietary fat, the presence of sucrose (B13894) in the diet has been shown to impair the expression of enterostatin. researchgate.net This finding suggests a complex interplay between different macronutrients in the regulation of this satiety peptide. A diet high in sucrose may lead to a reduction in enterostatin signaling, potentially impacting the regulation of fat intake.

Table 1: Sites of Procolipase Expression and Enterostatin Production

| Site | Specific Location | Key Findings |

|---|---|---|

| Exocrine Pancreas | Acinar cells | Primary site of synthesis; secreted into pancreatic juice. |

| Gastrointestinal Tract | Gastric mucosa, Duodenal mucosa | Local production and secretion into gastric and intestinal lumen. |

| Central Nervous System | Amygdala, Hypothalamus | Local synthesis within the brain, suggesting direct neural effects. |

Table 2: Regulatory Mechanisms of Enterostatin Release

| Dietary Component | Effect on Procolipase/Enterostatin | Mechanism |

|---|---|---|

| Dietary Fat | Increased Expression and Release | Upregulation of procolipase gene transcription. |

| Dietary Sucrose | Impaired Expression | Downregulation of enterostatin expression. |

Circulation and Transport of Enterostatin

Enterostatin, a pentapeptide derived from the proenzyme procolipase, plays a role in the regulation of fat intake. Its journey from the gastrointestinal tract to potential sites of action involves absorption into the lymphatic system and circulation, and the ability to cross the blood-brain barrier.

Following the ingestion of a meal, particularly one high in fat, enterostatin is released into the gastrointestinal lumen. nih.gov Subsequently, it is absorbed and appears in the lymph and the general circulation. nih.gov The consumption of high-fat diets has been shown to increase the transcription of the procolipase gene, leading to a greater release of enterostatin. nih.gov

Research in anesthetized cats has provided specific details on the dynamics of enterostatin concentrations in the lymph versus the plasma after fat absorption. In these studies, the baseline ratio of enterostatin in the lymph to that in the plasma (L/P) was 1.44. nih.gov After the administration of cream, this ratio increased significantly to 4.93. nih.gov Similarly, when the intestinal lumen was perfused with a mixture of oleic acid and taurocholate, the L/P ratio for enterostatin doubled compared to the baseline. nih.gov However, at high lymph flow rates, enterostatin concentrations tended to fall across all conditions. nih.gov These findings confirm that fat absorption significantly increases the concentration of enterostatin in the intestinal lymph. nih.gov

| Condition | Lymph/Plasma (L/P) Ratio (Mean ± SEM) |

|---|---|

| Baseline (No Fat Absorption) | 1.44 ± 0.29 |

| After Cream Feeding | 4.93 ± 0.42 |

| After Oleic Acid + Taurocholate Perfusion | ~2.88 (Doubled from Baseline) |

The ability of peripherally circulating peptides to influence central nervous system functions depends on their capacity to cross the blood-brain barrier (BBB). Studies in rats have investigated the transport of enterostatin into the brain.

| Brain Region | Radioactivity Level |

|---|---|

| Frontal Cortex | Greatest |

| Hippocampus | Greatest |

| Cerebellum | Greatest |

| Other Brain Areas | Low |

Enterostatin Receptor Identification and Molecular Interactions

Characterization of the Enterostatin Receptor

Identification as the Beta-Subunit of F1-ATPase (F1F0-ATPase)

The receptor for enterostatin, a pentapeptide that regulates fat intake, has been identified as the β-subunit of F1F0-adenosine triphosphate (ATP) synthase. nih.govlu.senih.gov This enzyme, conventionally located in the inner mitochondrial membrane, plays a central role in cellular energy conversion by synthesizing ATP. However, research has established that the β-subunit of F1-ATPase also functions as a cell surface receptor for enterostatin. nih.govtocris.com

Surface plasmon resonance studies have demonstrated direct binding between enterostatin and the isolated β-subunit of F1-ATPase, with a dissociation constant (Kd) of 150 nM. nih.gov Notably, binding was not observed with the fully assembled F1-ATPase complex, indicating that the enterostatin binding site is accessible on the individual β-subunit but may be obscured in the complete enzyme structure. nih.gov This identification reveals a "moonlighting" function for the F1-ATPase β-subunit, where a protein known for one biological role—ATP synthesis—also performs a distinct function as a cell surface receptor. nih.gov

Plasma Membrane Localization of F1-ATPase Beta-Subunit in Target Cells

For the F1-ATPase β-subunit to function as a receptor for an extracellular ligand like enterostatin, it must be present on the outer surface of the cell. Scientific evidence from multiple studies has confirmed this ectopic expression on the plasma membrane of various target cells.

Using techniques such as Western blotting and immunohistochemistry, researchers have demonstrated the presence of the F1-ATPase β-subunit on the plasma membranes of rat liver and amygdala cells, as well as in the clonal insulinoma beta-cell line (INS-1). nih.govnih.gov In INS-1 cells, incubation with enterostatin for 60 minutes led to a significant 3.5-fold increase in the expression of the F1-ATPase β-subunit on the plasma membrane, suggesting a dynamic regulation of receptor availability. nih.gov The presence of this subunit has also been confirmed at the cell surface of normal and cancerous colonic epithelial cells. researchgate.net This cell-surface localization is critical for mediating the physiological effects of enterostatin, which is released into the gastrointestinal tract and circulation.

Receptor Binding Kinetics

The interaction between enterostatin and its receptor is characterized by complex binding kinetics, involving both high- and low-affinity states. This duality helps to explain the nuanced physiological responses observed with varying concentrations of the peptide.

High-Affinity Binding Sites

High-affinity binding sites ensure that the receptor can be activated even when the ligand is present at very low concentrations. sprpages.nlfrontiersin.org These interactions are typically characterized by a low dissociation rate, meaning the ligand-receptor complex is stable and long-lasting. sprpages.nl In the context of enterostatin, high-affinity binding is crucial for initiating its signaling cascade, which includes the regulation of fat intake and insulin (B600854) secretion. nih.govtocris.com While specific dissociation constants for the high-affinity state of the enterostatin receptor are not always explicitly detailed, the potent effects of enterostatin at nanomolar concentrations suggest the involvement of such sites.

Low-Affinity Binding Sites and Biphasic Dose-Response Effects

In addition to high-affinity sites, the enterostatin receptor exhibits low-affinity binding. The interplay between high- and low-affinity receptor states can lead to a biphasic, or U-shaped, dose-response curve. nih.govmdpi.com This phenomenon means that low and high concentrations of a ligand can produce opposite effects. mdpi.com

| Ligand | Receptor/Protein | Binding Characteristic | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| Enterostatin | F1-ATPase β-subunit | Direct Binding | 150 nM | nih.gov |

| Enterostatin | Purified F1-ATPase | Estimated Binding Affinity | 1.7 x 10–7 M (170 nM) | lu.se |

| Iodinated Enterostatin (in presence of β-casomorphin) | Purified F1-ATPase | Competitive Binding (Apparent Kd) | 5.0 x 10–7 M (500 nM) | lu.se |

Competitive Ligand Binding Studies

Competitive binding assays are instrumental in characterizing receptor-ligand interactions by observing how different compounds compete for the same binding site. researchgate.net Such studies have provided significant insights into the enterostatin receptor.

A key finding is that ATP can displace the binding of enterostatin to purified bovine F1-ATPase, indicating that the enterostatin binding site may overlap with or be allosterically affected by the ATP binding site on the β-subunit. nih.gov

Furthermore, studies using β-casomorphin, an opioid peptide known to stimulate fat intake, have revealed a competitive relationship with enterostatin. lu.senih.gov The binding of enterostatin to purified F1-ATPase was partially displaced by β-casomorphin. lu.senih.gov This suggests that these two peptides, which have opposing effects on fat consumption, may act on the same receptor protein, potentially at distinct but interacting sites. nih.gov This competitive interaction underscores the role of the F1-ATPase β-subunit as a convergence point for pathways that regulate appetite and metabolism.

| Primary Ligand | Competing Ligand | Effect on Binding | Reference |

|---|---|---|---|

| Enterostatin | ATP | Displaces enterostatin binding to F1-ATPase. | nih.gov |

| Enterostatin | β-casomorphin | Partially displaces enterostatin binding to F1-ATPase. | lu.senih.gov |

| 125I-β-casomorphin1-7 | Enterostatin (low concentration) | Promotes binding to F1-ATPase β-subunit. | nih.gov |

| 125I-β-casomorphin1-7 | Enterostatin (high concentration) | Displaces binding to F1-ATPase β-subunit. | nih.gov |

Interaction with Beta-Casomorphin on F1-ATPase and Opioid Pathways

Enterostatin's mechanism of action involves a multifaceted interaction with the F1-ATPase enzyme and the opioid system, where it encounters the peptide beta-casomorphin.

One of the identified target proteins for enterostatin is the beta-subunit of F1F0-ATPase. nih.gov Surface plasmon resonance measurements have demonstrated that enterostatin binds to the immobilized beta-subunit of F1-ATPase with a dissociation constant (Kd) of 150 nM. nih.gov Interestingly, no binding was detected when the entire F1-ATPase complex was assembled, suggesting a specific interaction with the isolated beta-subunit. nih.gov This binding is believed to be a key component in the signaling pathway through which enterostatin regulates fat intake. nih.gov

The interaction with F1-ATPase is further modulated by beta-casomorphin, an opioid peptide derived from the digestion of β-casein in milk. researchgate.net Beta-casomorphin has been shown to stimulate fat intake and acts competitively with enterostatin. nih.gov Studies have demonstrated that the binding of enterostatin to F1-ATPase can be partially displaced by beta-casomorphin. nih.govlu.se This suggests a competitive or allosteric interaction at the F1-ATPase beta-subunit. Further investigation into this interaction revealed that while 125I-beta-casomorphin-7 binds weakly to the rat F1-ATPase beta-subunit, this binding is promoted by low concentrations of enterostatin but displaced by higher concentrations. nih.gov This complex interaction suggests that enterostatin and beta-casomorphin-7 may bind to distinct sites on the protein. nih.gov

Beyond its interaction with F1-ATPase, enterostatin's mechanism is also linked to opioid pathways. nih.gov Research suggests that enterostatin may inhibit a mu-opioid-mediated pathway, a hypothesis supported by binding studies on SK-N-MC cells and crude brain membranes. nih.govresearchgate.net The inhibition of high-fat intake by enterostatin can be attenuated by the central injection of a specific kappa-opioid agonist, U50488, in a dose-dependent manner. nih.gov This finding supports the existence of a common opioid pathway that modulates fat consumption and is influenced by enterostatin. nih.gov It has been proposed that the regulation of fat intake by enterostatin involves a reward component, which is an F1-ATPase-mediated pathway possibly complemented by an opioidergic pathway. nih.gov

Table 1: Enterostatin and Beta-Casomorphin Interaction with F1-ATPase

| Interacting Molecule | Binding Target | Dissociation Constant (Kd) | Effect of Competitor |

|---|---|---|---|

| Enterostatin | F1-ATPase beta-subunit | 150 nM | Binding partially displaced by beta-casomorphin |

| Beta-casomorphin-7 | F1-ATPase beta-subunit | Weak binding | Promoted by low enterostatin concentrations, displaced by high concentrations |

Absence of Direct Binding to Cholecystokinin-A (CCK-A) Receptors

While the physiological effects of enterostatin on fat intake are dependent on the presence of cholecystokinin-A (CCK-A) receptors, extensive research has demonstrated a lack of direct binding between enterostatin and these receptors. nih.govphysiology.org

Studies utilizing in vivo and in vitro models have consistently shown that enterostatin itself does not displace the binding of specific CCK-A receptor ligands. nih.gov For instance, neither enterostatin nor its analogs, such as VPDPR and beta-casomorphin, were able to displace [3H]L-364,718 from CCK-A receptors expressed in 3T3 cells. nih.govphysiology.org Similarly, enterostatin did not displace the binding of 125I-CCK-8S from rat brain sections. nih.govphysiology.org

Despite the absence of direct binding, the functional response to enterostatin is contingent upon active CCK-A receptors. nih.govphysiology.org In Otsuka Long Evans Tokushima Fatty (OLETF) rats, which lack functional CCK-A receptors, peripheral administration of enterostatin failed to reduce high-fat diet intake, in stark contrast to the significant reduction observed in control rats. nih.govphysiology.org Furthermore, the administration of a CCK-A receptor antagonist, lorglumide, effectively blocks the feeding inhibition induced by both peripheral and central enterostatin. nih.govphysiology.org

These findings strongly suggest that while enterostatin does not directly interact with CCK-A receptors, its signaling pathway converges with or is dependent upon the CCK-A receptor pathway to exert its effects on fat intake. nih.govnih.gov The precise mechanism of this indirect interaction remains an area of active investigation.

Table 2: Summary of Enterostatin Interaction with CCK-A Receptors

| Ligand/Compound | Receptor | Binding Outcome | Functional Dependence |

|---|---|---|---|

| Enterostatin | CCK-A | No direct binding or displacement of specific ligands | Enterostatin's effect on fat intake is dependent on the presence of functional CCK-A receptors |

| Lorglumide (CCK-A antagonist) | CCK-A | Blocks CCK binding | Blocks the inhibitory effect of enterostatin on fat intake |

Intracellular Signaling Pathways Mediated by Enterostatin

Modulation of Cellular Bioenergetics

Enterostatin directly targets mitochondrial machinery, leading to significant changes in cellular energy metabolism. By binding to the F1F0-ATP synthase, it uncouples ATP synthesis from the respiratory chain, impacting ATP levels, the ATP/ADP ratio, and oxygen consumption. phoenixpeptide.com

A primary mechanism of enterostatin's action is the direct inhibition of ATP synthesis. nih.gov Research has identified the mitochondrial F1F0-ATP synthase as a principal target protein for enterostatin. phoenixpeptide.com The peptide binds specifically to the β-subunit of this enzyme complex. nih.govresearchgate.net This interaction obstructs the normal function of the synthase, impeding the production of ATP. nih.gov

In a notable study involving insulinoma cells (INS-1), the binding of enterostatin to the mitochondrial ATP synthase resulted in a significant decrease in ATP production. nih.govresearchgate.net This inhibition highlights a direct interference with the cell's primary energy-generating process.

Table 1: Effect of Enterostatin on ATP Production in INS-1 Cells

| Cell Line | Treatment | Outcome | Reference |

|---|

The inhibition of ATP synthesis by enterostatin directly leads to a disturbance in the cellular ATP/ADP ratio. researchgate.net As ATP production decreases while cellular energy consumption continues, the relative concentration of ADP increases. This shift in the ATP/ADP balance serves as a critical signal of cellular energy stress. The altered ratio is a key trigger for the activation of downstream energy-sensing pathways, such as the AMP-activated protein kinase (AMPK) cascade. researchgate.netnih.gov

Concurrently with the inhibition of ATP synthesis, enterostatin stimulates an increase in oxygen consumption. phoenixpeptide.comresearchgate.net This phenomenon was observed in insulinoma cells where enterostatin treatment led to enhanced oxygen usage and increased thermogenesis. phoenixpeptide.comnih.govlu.se This effect is characteristic of mitochondrial uncoupling, where the energy from the respiratory chain is dissipated as heat rather than being used for ATP synthesis. phoenixpeptide.com By targeting the F1F0-ATP synthase, enterostatin effectively uncouples oxidation from phosphorylation, causing the cell to consume more oxygen in an attempt to compensate for the inefficient energy production. phoenixpeptide.com

Activation of Kinase Cascades

The enterostatin-induced shift in cellular bioenergetics triggers the activation of key signaling kinases. These pathways, including the AMP-activated protein kinase (AMPK) and MAP kinase (ERK) pathways, are crucial for restoring cellular energy homeostasis and mediating further cellular responses.

The perturbation of the ATP/ADP ratio is a primary activator for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netnih.gov AMPK acts as an intracellular energy sensor; when activated by an increased AMP:ATP ratio, it initiates a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore energy balance. nih.gov The activation of AMPK is a direct downstream consequence of enterostatin's effect on ATP synthesis. researchgate.net Once activated, AMPK can phosphorylate a multitude of downstream targets to increase glucose uptake and fatty acid oxidation, while simultaneously inhibiting processes like lipid and protein synthesis. nih.gov

In addition to AMPK, enterostatin has been shown to activate the Mitogen-Activated Protein (MAP) kinase pathway. researchgate.net The ERK (extracellular signal-regulated kinase) cascade is a classical MAPK pathway involved in regulating a wide array of cellular processes, including proliferation, differentiation, and survival. cusabio.comwjgnet.com The activation of the ERK pathway following enterostatin receptor binding suggests that enterostatin's effects extend beyond simple energy regulation to influence more complex cellular programs. researchgate.net The ERK pathway is typically initiated by signals from cell surface receptors and involves a three-tiered kinase cascade: a MAP kinase kinase kinase (like Raf), a MAP kinase kinase (like MEK), and a MAP kinase (ERK). wjgnet.commdpi.com Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors, thereby altering gene expression. cusabio.com

Cyclic AMP (cAMP) Signaling Modulation

Enterostatin has been identified as a modulator of the Cyclic AMP (cAMP) signaling pathway, a crucial intracellular second messenger system involved in a myriad of cellular processes. nih.govmdpi.com Research has demonstrated that enterostatin can activate cAMP signaling in neuronal cells. nih.gov This activation is a key part of the mechanism through which enterostatin exerts its physiological effects. Further studies have shown that enterostatin influences the cAMP signaling pathway to regulate the expression of neuropeptides such as the Agouti-related protein (AgRP), which is a critical regulator of feeding behavior. wikipedia.org The interaction with the cAMP pathway underscores the complexity of enterostatin's function, extending beyond simple receptor binding to the intricate regulation of intracellular signaling cascades. nih.gov

Regulation of Protein Trafficking

Genomic studies on human hepatoma (HepG2) and mouse hypothalamic (GT1-7) cell lines treated with enterostatin have suggested its significant role in regulating protein trafficking. nih.govnih.gov Subsequent analysis confirmed that enterostatin alters the expression of key proteins involved in this fundamental cellular process. nih.govnih.gov

Upregulation of Scamp2

Enterostatin treatment has been shown to upregulate the expression of Secretory Carrier Membrane Protein 2 (Scamp2). nih.govnih.gov This was confirmed through semi-quantitative real-time PCR and Western blot analysis in both HepG2 and GT1-7 cell lines. nih.govnih.gov Scamp2 is a protein involved in various membrane trafficking events, and its increased expression following enterostatin exposure points to a specific mechanism by which enterostatin influences cellular transport processes. nih.gov

Downregulation of Dynamin2

In contrast to its effect on Scamp2, enterostatin downregulates the expression of Dynamin2. nih.govnih.gov This has been observed in both human hepatoma and mouse hypothalamic cell lines. nih.gov Dynamin2 is a GTPase essential for the scission of endocytic vesicles from the plasma membrane. nih.govembopress.org The downregulation of Dynamin2 by enterostatin has been directly linked to a functional outcome: the inhibition of glucose-stimulated insulin (B600854) secretion in pancreatic beta-TC6 cells. nih.govnih.gov Studies using siRNA to silence Dynamin2 mimicked the effect of enterostatin, inhibiting insulin release and abolishing the cellular response to enterostatin, which strongly suggests that the downregulation of Dynamin2 is a key mechanism in this process. nih.govnih.gov

Impact on Receptor Protein Translocation to Cell Periphery

Enterostatin also directly influences the localization of its own receptor, the β-subunit of the F1-ATPase. nih.govnih.gov To study this, HepG2 cells were transfected with a green fluorescent protein (GFP) tagged F1-ATPase β-subunit. nih.gov Upon treatment with enterostatin, a distinct movement of the GFP-tagged β-subunit to the periphery of the cell was observed. nih.govnih.gov This effect was specific to the β-subunit, as the localization of the red fluorescent protein (RFP) tagged F1-ATPase α-subunit was unaffected by enterostatin. nih.govnih.gov This induced translocation of its receptor suggests that enterostatin's signaling may involve the spatial reorganization of its receptor on the cell surface, potentially influencing downstream signaling events. nih.gov

Interactive Data Table: Effect of Enterostatin on Protein Expression and Localization

| Target Protein | Cell Line(s) | Effect of Enterostatin | Experimental Confirmation | Functional Implication | Reference(s) |

| Scamp2 | HepG2, GT1-7 | Upregulation | Real-time PCR, Western Blot | Alteration of protein trafficking | nih.gov, nih.gov |

| Dynamin2 | HepG2, GT1-7, Beta-TC6 | Downregulation | Real-time PCR, Western Blot | Inhibition of insulin secretion | nih.gov, nih.gov |

| F1-ATPase β-subunit | HepG2 | Translocation to cell periphery | Fluorescent protein tagging (GFP) | Modulation of receptor signaling | nih.gov, nih.gov |

| F1-ATPase α-subunit | HepG2 | No change in localization | Fluorescent protein tagging (RFP) | Specificity of translocation effect | nih.gov, nih.gov |

Physiological and Metabolic Roles in Animal Models

Regulation of Dietary Fat Intake

Enterostatin's most prominent role is its ability to modulate the intake of dietary fat. This regulation is achieved through a combination of selective inhibition of fat consumption and its function as a satiety signal, which is influenced by the animal's dietary history.

Numerous studies have demonstrated that enterostatin selectively inhibits the intake of fat, without significantly affecting the consumption of carbohydrates or proteins. nih.govphysiology.org This anorectic effect has been observed in several species. nih.gov The mechanism of action is multifaceted, involving both peripheral and central pathways. Peripherally, enterostatin is thought to activate an afferent vagal signaling pathway to communicate with hypothalamic centers that regulate food intake. nih.govphysiology.org Centrally, its effects are mediated through pathways involving serotonergic and opioidergic components. nih.gov

Chronic administration of enterostatin has been shown to lead to a reduction in fat intake, which contributes to a decrease in body weight and body fat. nih.gov Research has also highlighted the dependency of enterostatin's inhibitory effects on the presence of cholecystokinin-A (CCK-A) receptors. physiology.orgnih.gov In studies involving Otsuka Long Evans Tokushima Fatty (OLETF) rats, which lack CCK-A receptors, enterostatin failed to reduce high-fat diet intake, in stark contrast to the significant reduction observed in control rats. physiology.orgnih.govresearchgate.net This suggests that the signaling pathway for enterostatin's effect on fat intake is mediated through or dependent on CCK-A receptors. physiology.orgnih.gov

| Animal Model | Route of Administration | Key Finding | Reference |

|---|---|---|---|

| Rats | Peripheral and Central | Selectively inhibits fat intake. | nih.gov |

| Rodent Models | Peripheral and Central | Inhibition of dietary fat intake is dependent on CCK-A receptors. | physiology.org |

| OLETF rats (lacking CCK-A receptors) | Intraperitoneal | No response to enterostatin, unlike control rats which showed a 23% reduction in high-fat diet intake. | physiology.orgnih.govresearchgate.net |

Enterostatin contributes to the feeling of fullness, or satiety, particularly in response to fat consumption. researchgate.net It acts as an early satiety factor, helping to terminate feeding sessions. nih.gov Behavioral studies in rats have shown that intraperitoneal injection of enterostatin does not delay the onset of feeding but rather shortens the duration of eating compared to saline-injected controls. nih.gov

Following enterostatin administration, animals spend less time eating and exhibit behaviors associated with satiety, such as increased grooming and resting, at an earlier time point. nih.gov For instance, in one study, rats treated with enterostatin spent 20.8% of their time eating in the first hour, compared to 27.1% in the control group. nih.gov Conversely, resting or sleeping time increased to 47.2% with enterostatin, up from 27.9% in the control group. nih.gov These findings support the concept that enterostatin reduces food intake by inducing early satiety. nih.gov

| Behavior | Enterostatin Group (% of time) | Saline Control Group (% of time) | Reference |

|---|---|---|---|

| Eating | 20.8% | 27.1% | nih.gov |

| Grooming | 9.2% | 12.4% | nih.gov |

| Activity | 18.3% | 28.5% | nih.gov |

| Rest/Sleep | 47.2% | 27.9% | nih.gov |

| Drinking | 4.4% | 4.1% | nih.gov |

A crucial factor for the effectiveness of enterostatin is the animal's prior adaptation to a high-fat diet. lu.selu.se Studies have consistently shown that the fat-intake-reducing effect of enterostatin is only observed in animals that have been accustomed to consuming a diet rich in fat. lu.selu.se This suggests that a behavioral or metabolic adaptation is necessary for the peptide to exert its anorectic effects. lu.selu.se

The production of enterostatin and its precursor, procolipase, is naturally increased in response to high-fat diets. nih.gov This physiological upregulation suggests that enterostatin functions as a feedback signal to regulate the intake and utilization of fat. researchgate.net The requirement of a high-fat diet adaptation for enterostatin's efficacy highlights the peptide's role in a homeostatic system designed to manage fat consumption.

Energy Expenditure and Thermogenesis

Beyond its role in regulating food intake, enterostatin also influences energy expenditure and heat production in the body, primarily through its actions on brown adipose tissue (BAT).

Enterostatin has been shown to increase the sympathetic nervous system's outflow to brown adipose tissue. nih.govnih.gov BAT is a specialized fat tissue responsible for non-shivering thermogenesis, a process of heat production that plays a role in maintaining body temperature and energy balance. mdpi.com The activation of BAT through sympathetic innervation leads to the utilization of glucose and free fatty acids to generate heat. plos.org

A key molecular mechanism underlying enterostatin-induced thermogenesis is the induction of Uncoupling Protein 1 (UCP1) expression in BAT. researchgate.netnih.gov UCP1 is a mitochondrial protein that uncouples the process of oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat. nih.govmdpi.com

Studies have demonstrated that enterostatin treatment increases UCP1 mRNA levels in brown adipose tissue. researchgate.netnih.gov This upregulation of UCP1 enhances the thermogenic capacity of BAT, leading to increased heat production and energy expenditure. nih.gov The ability of enterostatin to modulate UCP1 expression underscores its role as a regulator of energy metabolism. researchgate.net

Increase in Energy Expenditure and Modulation of Respiratory Quotient (RQ)

Enterostatin influences energy balance by affecting both energy expenditure and substrate utilization. In studies using male Sprague-Dawley rats adapted to a high-fat diet, peripheral administration of enterostatin was shown to significantly increase energy expenditure and alter the respiratory quotient (RQ), which is the ratio of carbon dioxide produced to oxygen consumed and serves as an indicator of the primary fuel source being metabolized.

Table 1: Effect of Intraperitoneal Enterostatin on Energy Metabolism in Rats Use the dropdown menu to see the effects on different parameters.

| Treatment | Value |

|---|

Glucose Homeostasis and Insulin (B600854) Secretion

Enterostatin plays a significant role in modulating the function of pancreatic beta cells and insulin secretion, thereby influencing glucose homeostasis.

Studies utilizing the isolated perfused rat pancreas have demonstrated that enterostatin is a potent inhibitor of glucose-stimulated insulin secretion (GSIS). In this experimental model, the presence of enterostatin at a concentration of 100 nmol/L resulted in a substantial 70% reduction in the insulin release typically triggered by a high glucose concentration (9 mmol/L). diabetesjournals.org This inhibitory effect is observed under both fed and fasted conditions, suggesting a consistent regulatory action on the beta cells irrespective of the animal's immediate nutritional state. nih.gov The direct action on the pancreas points to enterostatin's potential role as an "anti-incretin" agent, counteracting the signals that normally promote insulin secretion after a meal. diabetesjournals.org

The inhibitory influence of enterostatin on insulin secretion extends to other non-glucose stimuli. When pancreatic beta cells are stimulated with the sulfonylurea drug tolbutamide (B1681337) or the amino acid arginine, enterostatin significantly curtails the resulting insulin release. In the perfused rat pancreas model, enterostatin (100 nmol/L) diminished the insulin response to tolbutamide (0.1 mmol/L) by 40%. diabetesjournals.org Its effect on arginine-stimulated secretion was even more pronounced, with the same concentration of enterostatin causing a 70% inhibition of the insulin response to arginine (5 mmol/L). diabetesjournals.org These findings indicate that enterostatin's mechanism of action on the beta cell is not limited to the glucose-sensing pathway but also interferes with other signaling cascades that lead to insulin exocytosis.

Table 2: Inhibition of Stimulated Insulin Secretion by Enterostatin in Perfused Rat Pancreas This table summarizes the percentage of inhibition of insulin secretion by 100 nmol/L enterostatin in response to various secretagogues.

| Stimulant (Secretagogue) | Concentration | % Inhibition of Insulin Release |

| Glucose | 9 mmol/L | 70% |

| Tolbutamide | 0.1 mmol/L | 40% |

| Arginine | 5 mmol/L | 70% |

Lipid Metabolism Beyond Intake Regulation

Beyond its well-documented effects on fat satiety, enterostatin also directly influences lipid metabolism, particularly affecting circulating cholesterol levels.

Research has shown that enterostatin can actively reduce serum cholesterol levels. In studies involving mice fed a high-cholesterol diet, oral administration of enterostatin resulted in a significant decrease in serum cholesterol. nih.gov This effect was observed without a concurrent suppression of food intake, indicating a direct impact on cholesterol metabolism rather than an indirect effect of reduced consumption. nih.govoup.com Further evidence for this role comes from studies on enterostatin-deficient mice. These genetically modified mice exhibit significantly higher levels of total serum cholesterol compared to their wild-type counterparts, suggesting that endogenous enterostatin is necessary for maintaining normal cholesterol homeostasis. nih.gov The mechanism appears to involve increased fecal excretion of both cholesterol and bile acids. nih.govoup.com

The cholesterol-lowering effects of enterostatin appear to be linked to its influence on specific lipoprotein fractions. In enterostatin-deficient (Ent-/-) mice, the increase in total serum cholesterol is accompanied by significantly higher levels of non-High-Density Lipoprotein (non-HDL) cholesterol. nih.gov Non-HDL cholesterol is a calculated value that represents the cholesterol carried by all pro-atherogenic lipoproteins, primarily Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL). The elevated non-HDL cholesterol in the absence of enterostatin strongly implies that the peptide is involved in the clearance or metabolism of VLDL and LDL particles. nih.gov Conversely, these mice also showed lower levels of beneficial HDL cholesterol. nih.gov This suggests that enterostatin's role in lipid metabolism involves modulating the balance of lipoprotein particles, favoring a less atherogenic profile.

Cholesterol Phenotype in Enterostatin-Deficient Animal Models

Table 1: Serum Cholesterol Levels in Enterostatin-Deficient Mice

| Phenotype | Wild-Type (Ent+/+) | Enterostatin-Deficient (Ent-/-) | P-value |

|---|---|---|---|

| Total Serum Cholesterol | Normal | Higher | P = 0.004 |

| Non-HDL Cholesterol | Normal | Higher | P ≤ 0.001 |

Neurobiological Effects

Enhancement of Memory Consolidation

Enterostatin has been demonstrated to possess memory-enhancing capabilities in animal models. nih.gov Research has shown that enterostatin, a pentapeptide derived from procolipase, improves memory consolidation in mice. nih.gov This effect was observed following both central and oral administration in a step-through type passive avoidance test. nih.gov The mechanism behind this enhancement of memory appears to be linked to the cholecystokinin (B1591339) 1 (CCK1) receptor. The memory-enhancing effects of enterostatin were negated by the pre-treatment with lorglumide, a known antagonist of the CCK1 receptor. nih.gov Interestingly, it was noted that enterostatin itself does not have an affinity for CCK receptors, which leads to the suggestion that its cognitive effects are mediated through the release of cholecystokinin (CCK). nih.gov

Developmental and Other Biological Processes

Influence on Neonatal Survival

Enterostatin has been shown to have a significant influence on the survival of neonates in certain animal models. nih.gov Specifically, in studies involving procolipase-deficient (Clps-/-) mouse pups, the administration of enterostatin led to a significant improvement in survival rates. nih.gov This suggests a crucial developmental role for the peptide, particularly in contexts where its precursor, procolipase, is absent. nih.govnih.gov The decreased survival of procolipase-deficient mice highlights the essential functions of procolipase in postnatal development, and the positive effect of enterostatin administration in this model isolates its contribution to neonatal viability. nih.govnih.gov

Inhibition of Angiogenesis

Enterostatin has been identified as an inhibitor of angiogenesis, the process of forming new blood vessels. nih.gov In vitro studies have demonstrated that enterostatin can induce a significant inhibition of the angiogenic response in human fat cells and shows a U-shaped bimodal dose-response effect in a human placental vein angiogenesis model. nih.gov The mechanism of this antiangiogenic effect appears to involve the regulation of vascular endothelial growth factor A (VEGF-A) gene expression through the inhibition of AMP-activated protein kinase (AMPK) activity. nih.gov In experiments using a human hepatoma cell line (HepG2 cells) under glucose deprivation, a condition that typically induces angiogenesis, enterostatin was found to dramatically inhibit the activation of phosphorylated AMP kinase (pAMPK) and reduce VEGF-A gene expression. nih.gov

Table 2: Investigated Compounds

| Compound Name |

|---|

| 5-aminoimidazole-4-carboximide ribonucleoside (AICAR) |

| Cholecystokinin (CCK) |

| Enterostatin |

| Lorglumide |

Neuroendocrine Mechanisms and Gut Brain Axis Interactions

Peripheral Mechanisms of Action

The initial effects of enterostatin are triggered in the upper gastrointestinal tract, from where signals are relayed to the central nervous system.

The peripheral satiety signal induced by enterostatin is primarily transmitted to the brain through the afferent vagal pathway. wikipedia.orgnih.gov Following the ingestion of dietary fat, enterostatin is released in the intestine. nih.gov This peripherally acting enterostatin initiates an afferent signaling cascade that requires the vagus nerve to convey the information to central processing centers. nih.govresearchgate.net Studies in rats have demonstrated that the reduction in high-fat diet intake following intraperitoneal (ip) injection of enterostatin is abolished by selective transection of the hepatic branch of the vagus nerve. nih.gov This indicates that intact afferent vagal fibers are essential for the peripheral feeding response to enterostatin. nih.gov The vagus nerve transmits various sensory information from the gut to the central nervous system, mediating sensations of fullness and satiety. nih.gov

The primary peripheral site of action for enterostatin is the gastroduodenal region. nih.gov Procolipase, the precursor to enterostatin, is expressed not only in the pancreas but also in the gastric and duodenal mucosa. nih.govlu.se Enterostatin is produced in the intestinal lumen when procolipase is cleaved by trypsin during fat digestion. researchgate.net Additionally, enterostatin has been identified in endocrine cells within the antral part of the stomach and the upper small intestine, suggesting a localized release and action mechanism. lu.se This strategic location allows it to act as an early satiety signal in response to the presence of dietary fat in the upper gastrointestinal tract. nih.govlu.se

Central Nervous System Sites of Action

Beyond its peripheral effects, enterostatin also acts directly on specific brain regions to modulate food intake. Central administration of enterostatin has been shown to selectively suppress fat intake, indicating the presence of central targets. nih.gov

The amygdala, a key brain region involved in emotional behavior and food intake, is a primary site of action for enterostatin's regulation of fat consumption. nih.govnih.govhep.com.cn Microinjection of enterostatin into the amygdala has been shown to inhibit the intake of a high-fat diet in rats. nih.gov Notably, the effective dose required in the amygdala is tenfold lower than in other brain regions like the paraventricular nucleus, highlighting its sensitivity as a target site. nih.gov Research has shown that enterostatin injected into the amygdala selectively reduces dietary fat intake through a mechanism that involves a serotonergic component in the paraventricular nucleus. nih.gov The precursor protein, procolipase, and enterostatin itself have been identified in the amygdala, further supporting its role as a central site for the peptide's function. nih.gov

The nucleus tractus solitarius (NTS), located in the brainstem, is the primary central relay for visceral afferent information, including signals transmitted by the vagus nerve. nih.govresearchgate.net Following peripheral administration of enterostatin, an increase in Fos protein, a marker of neuronal activation, is observed in the NTS. nih.gov This activation is dependent on an intact vagal nerve, as transection of the hepatic vagus blocks the central Fos response to peripheral enterostatin. nih.gov The NTS integrates sensory signals from the gut and projects to higher brain centers, including the PVN and amygdala, to coordinate autonomic and behavioral responses to feeding. frontiersin.orgnih.govnih.gov While direct injection of enterostatin into the NTS did not show changes in food intake in one study, its activation following peripheral administration underscores its crucial role as a relay station in the gut-brain axis for enterostatin signaling. nih.govnih.gov

Interactive Data Table: Central Sites of Action and Effects of Enterostatin

| Brain Region | Effect of Enterostatin Microinjection | Key Findings |

| Amygdala (AMYG) | Inhibition of high-fat diet intake. nih.gov | Tenfold more sensitive to enterostatin than the PVN; action involves a serotonergic component in the PVN. nih.govnih.gov |

| Paraventricular Nucleus (PVN) | Bi-phasic, dose-related inhibition of feeding. nih.gov | Receives neuronal input from the amygdala following enterostatin administration. nih.gov |

| Nucleus Tractus Solitarius (NTS) | No direct effect on food intake upon microinjection. nih.gov | Shows neuronal activation (Fos protein) after peripheral enterostatin administration, which is vagally dependent. nih.gov |

Neurotransmitter and Peptide Pathway Interactions

The central effects of enterostatin are not mediated in isolation but rather through a complex interplay with other neurochemical systems. The serotonergic and opioidergic pathways, as well as the cholecystokinin (B1591339) signaling cascade, are particularly important in mediating the anorectic effects of enterostatin.

Serotonergic System Involvement

A significant body of evidence indicates that the anorectic actions of enterostatin are at least partially mediated through the central serotonergic system researchgate.net. Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter known to play a crucial role in the control of appetite, with increased serotonergic activity generally associated with reduced food intake, particularly of dietary fat nih.govclevelandclinic.org.

Studies have shown that enterostatin can increase the release of serotonin in the brain. Specifically, injection of enterostatin into the lateral hypothalamic area of rats leads to a significant elevation in extracellular serotonin levels. This suggests that enterostatin may exert its fat-intake-suppressing effects by modulating serotonergic satiety mechanisms.

Furthermore, the anorectic response to centrally administered enterostatin can be blocked by non-specific 5-HT antagonists, indicating a necessary role for serotonin signaling in this process nih.gov. Research has further pinpointed the involvement of specific serotonin receptor subtypes. The anorectic response to enterostatin appears to be modulated by 5-HT1B receptors, and a neuronal pathway from the amygdala to the paraventricular nucleus (PVN) may regulate this response through the activation of these receptors in the PVN nih.govclevelandclinic.org.

Table 2: Summary of Enterostatin's Interaction with the Serotonergic System

| Finding | Implication |

|---|---|

| Enterostatin increases extracellular serotonin in the lateral hypothalamus. | Suggests a direct modulation of serotonergic activity in a key feeding center. |

| Non-specific 5-HT antagonists block the anorectic effect of enterostatin nih.gov. | Indicates that serotonergic signaling is essential for enterostatin's effect on food intake. |

| The 5-HT1B receptor subtype is involved in mediating enterostatin's anorectic response nih.govclevelandclinic.org. | Provides specificity to the mechanism of interaction within the serotonergic system. |

| A neuronal pathway from the amygdala to the PVN utilizing 5-HT1B receptors is implicated nih.govclevelandclinic.org. | Elucidates a potential neural circuit through which enterostatin and serotonin interact to regulate feeding. |

Opioidergic System Interactions

The endogenous opioid system is another critical modulator of food intake, particularly the consumption of palatable, high-fat foods. Enterostatin's regulation of fat intake appears to be intertwined with the activity of specific opioid pathways.

Research suggests that one of the mechanisms by which enterostatin reduces fat intake is through the inhibition of a mu-opioid-mediated pathway. The mu-opioid receptors are known to be involved in the rewarding aspects of food consumption. Binding studies have demonstrated that enterostatin can interact with systems that are also targeted by mu-opioid agonists, suggesting a competitive or inhibitory relationship. This inhibition of the mu-opioid pathway may reduce the reinforcing properties of high-fat foods, thereby leading to a decrease in their consumption.

In addition to its interaction with the mu-opioid system, enterostatin also modulates the activity of the kappa-opioid pathway. Kappa-opioid agonists have been shown to stimulate the intake of high-fat diets. Studies have demonstrated that enterostatin's suppression of high-fat diet consumption can be attenuated by the central administration of a specific kappa-opioid agonist. Conversely, a kappa-opioid antagonist, nor-binaltorphimine (nor-BNI), selectively suppresses the consumption of a high-fat diet, an effect that is similar to that of enterostatin. Furthermore, combined administration of subthreshold doses of enterostatin and nor-BNI synergistically inhibits high-fat food intake. These findings collectively suggest that enterostatin modulates the consumption of dietary fat by interacting with a kappa-opioid pathway that is involved in the selection and consumption of high-fat foods.

Table 3: Interactions of Enterostatin with the Opioidergic System

| Opioid Pathway | Enterostatin's Interaction | Consequence on Fat Intake |

|---|---|---|

| Mu-Opioid | Inhibition of a mu-opioid-mediated pathway | Reduction |

| Kappa-Opioid | Modulation of kappa-opioid activity | Reduction |

Cholecystokinin (CCK) Pathway Dependence

The satiety-inducing effects of enterostatin appear to be dependent on a functional cholecystokinin (CCK) signaling pathway, specifically involving the CCK-A receptor. CCK is a gut hormone released in response to the presence of fats and proteins in the small intestine, and it plays a well-established role in promoting satiety.

Studies have shown that the feeding-inhibitory effects of enterostatin are absent in rats that lack functional CCK-A receptors (Otsuka Long-Evans Tokushima Fatty rats) physiology.org. This indicates that the activity of CCK-A receptors is necessary for the anorectic response to enterostatin physiology.org.

Furthermore, the administration of a CCK-A receptor antagonist, lorglumide, can block the inhibitory effect of enterostatin on food intake. This blockade occurs with both peripherally and centrally administered enterostatin, suggesting that both the peripheral and central actions of enterostatin rely on an intact CCK-A receptor pathway physiology.org. One hypothesis is that enterostatin may stimulate the secretion of CCK, which in turn activates CCK-A receptors to produce the satiety signal physiology.org. The peripheral effects of enterostatin likely involve the activation of a subset of CCK-dependent vagal afferent neurons that project to the brainstem and higher brain centers physiology.org.

Table 4: Evidence for Cholecystokinin (CCK) Pathway Dependence

| Experimental Finding | Conclusion |

|---|---|

| Enterostatin fails to reduce food intake in rats lacking CCK-A receptors physiology.org. | CCK-A receptors are essential for enterostatin's anorectic effect. |

| The CCK-A receptor antagonist lorglumide blocks the satiety effect of both peripheral and central enterostatin physiology.org. | The integrity of the CCK-A receptor pathway is crucial for both central and peripheral enterostatin signaling. |

| Enterostatin may act by stimulating CCK release, which then activates CCK-A receptors on vagal afferents physiology.org. | Suggests an indirect mechanism for enterostatin's peripheral action, mediated by CCK. |

Role of CCK-A Receptors in Peripheral and Central Responses

The functional activity of enterostatin is dependent on the presence of cholecystokinin 1 (CCK-A or CCK-1) receptors. wikipedia.orgnih.gov Studies have demonstrated that the absence of these receptors renders animals unresponsive to the effects of enterostatin. wikipedia.org This highlights the essential role of CCK-A receptors in mediating the downstream signaling cascade initiated by enterostatin.

Further research has shown that the hypocholesterolemic effect of enterostatin and its analogue, VPDPR, is also contingent upon a CCK-1 receptor-dependent mechanism. nih.gov When pretreated with lorglumide, a CCK-1 receptor antagonist, the cholesterol-lowering activity of enterostatin was inhibited, despite enterostatin itself not having any direct affinity for these receptors. nih.gov This suggests an indirect mechanism of action where enterostatin's effects are facilitated through the CCK-A receptor pathway. The central pathway activated by enterostatin also includes a CCK component, alongside opioid and serotonin systems. nih.gov

Potential Modulation of CCK Secretion

While direct modulation of cholecystokinin (CCK) secretion by enterostatin is an area of ongoing investigation, there is evidence to suggest an indirect relationship. Enterostatin is derived from procolipase, a precursor protein essential for fat digestion. nih.gov Delayed fat digestion can lead to an increase in CCK secretion. Therefore, by influencing the environment of fat digestion, enterostatin's precursor may indirectly affect the release of CCK from enteroendocrine I-cells in the duodenum. mdpi.comresearchgate.net CCK itself is a major hormonal regulator of pancreatic enzyme secretion and gallbladder contraction, released in response to the presence of fats and proteins in the intestine. mdpi.comyoutube.com

Melanocortin System Modulation

The central melanocortin system is a crucial pathway through which enterostatin exerts its anorectic effects, particularly its selective inhibition of dietary fat intake. nih.gov This system involves a complex interplay between anorexigenic and orexigenic neuropeptides and their receptors.

Regulation of Agouti-Related Peptide (AgRP) Expression

Enterostatin has been shown to downregulate the expression of Agouti-Related Peptide (AgRP) in key brain regions involved in appetite regulation, namely the hypothalamus and the amygdala. nih.gov AgRP is a potent orexigenic neuropeptide that acts as an antagonist or inverse agonist at the MC4R, effectively stimulating appetite and increasing food intake. nih.govwikipedia.org

The mechanism by which enterostatin regulates AgRP involves intracellular signaling pathways. Studies using the hypothalamic GT1-7 neuronal cell line have revealed that enterostatin can modulate both cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) signaling pathways to influence AgRP gene expression. nih.gov Specifically, enterostatin activates the pERK pathway to inhibit AgRP expression, while it may enhance AgRP expression through the activation of the cAMP pathway, showing a biphasic effect on AgRP mRNA levels. nih.gov This regulatory action on AgRP is a key component of how enterostatin mediates the inhibition of dietary fat intake. nih.govnih.gov

Activation of Alpha-Melanocyte Stimulating Hormone (α-MSH) Neurons

In conjunction with its suppression of the orexigenic AgRP, enterostatin actively promotes anorexigenic signaling by activating pro-opiomelanocortin (POMC) neurons that produce alpha-melanocyte stimulating hormone (α-MSH). nih.gov α-MSH is a key agonist for the MC4R, and its release leads to a reduction in food intake. nih.govnih.gov

Immunohistochemical studies have demonstrated that enterostatin administration, particularly into the amygdala, leads to a significant increase in the expression of c-fos, a marker of neuronal activation, within α-MSH neurons in the arcuate nucleus. nih.gov Research indicates that nearly 70% of arcuate α-MSH neurons are activated by enterostatin, and conversely, 82% of the neurons activated by enterostatin are α-MSH neurons. nih.gov This coordinate activation of α-MSH neurons and the downregulation of AgRP expression strongly suggests that the activation of MC4Rs is a primary mechanism for enterostatin's inhibitory effect on fat intake. nih.gov

| Neuronal Population | Effect of Enterostatin | Percentage of Activated Neurons | Reference |

|---|---|---|---|

| α-MSH (POMC/CART) Neurons | Activation (c-fos expression) | ~70% of total α-MSH neurons | nih.gov |

| Enterostatin-Activated (fos-positive) Neurons | Identified as α-MSH neurons | 82% of total activated neurons | nih.gov |

Proposed Reward Component in Fat Intake Regulation

Beyond the homeostatic regulation of energy balance, there is a hypothesized reward component to enterostatin's mechanism of action in controlling fat intake. nih.govlu.se This theory suggests that enterostatin may influence the hedonic aspects of food consumption, particularly the pleasurable or rewarding properties associated with high-fat foods.

Animal Models and Research Methodologies

In Vitro Cell Line Studies

To investigate the molecular interactions of enterostatin at the cellular level, specific cell lines have been utilized, leading to the identification of potential binding sites and receptors.

The SK-N-MC cell line, derived from a human neuroepithelioma, has been a valuable tool for studying the direct binding characteristics of enterostatin to neuronal-like cells.

Key Research Findings:

Binding Sites: SK-N-MC cells possess specific binding sites for enterostatin. Scatchard analysis of radiolabeled enterostatin binding revealed the presence of both high-affinity (Kd = 0.5-1.5 nM) and low-affinity (Kd = 15-30 nM) sites. Current time information in JP.

Receptor Identification: Through affinity purification and cross-linking experiments, a protein with an estimated molecular weight of 53 kDa has been identified as a potential enterostatin-binding protein or receptor on these cells. Current time information in JP.

Cell Line Specificity: Notably, the binding of enterostatin was not observed in four other tested human neuroblastoma/neuroepithelioma cell lines, highlighting the specific nature of this interaction. Current time information in JP.

| Cell Line | Origin | Key Findings Regarding Enterostatin | Reference |

| SK-N-MC | Human Neuroepithelioma | Possesses high- and low-affinity binding sites for enterostatin; a putative 53 kDa receptor protein was identified. | Current time information in JP. |

Research Techniques and Approaches

Indirect calorimetry is a non-invasive technique used to determine energy expenditure and the type of substrate being metabolized by measuring gas exchange—specifically, oxygen consumption (VO₂) and carbon dioxide production (VCO₂). This methodology has been applied in animal studies to characterize the effects of enterostatin on whole-body energy metabolism. nih.gov

In studies involving rats adapted to a high-fat diet, indirect calorimetry was used to monitor the respiratory quotient (RQ)—the ratio of VCO₂ to VO₂, which indicates fuel source—and total energy expenditure following enterostatin administration. nih.gov When administered intraperitoneally, enterostatin was found to significantly reduce the RQ, indicating a shift towards fat oxidation, and increase energy expenditure by 44%. nih.gov Intracerebroventricular injection of enterostatin also increased energy expenditure, but without a significant effect on the RQ. nih.gov These experiments demonstrate the power of indirect calorimetry to dissect the central and peripheral effects of enterostatin on energy balance and substrate partitioning.

Table 6: Research Findings Using Indirect Calorimetry for Enterostatin

| Administration Route | Effect on Respiratory Quotient (RQ) | Effect on Energy Expenditure | Animal Model | Reference |

|---|---|---|---|---|

| Intraperitoneal | Reduced (0.81 to 0.76) | Increased by 44% | Sprague-Dawley Rats | nih.gov |

| Intracerebroventricular | No significant effect | Increased | Sprague-Dawley Rats | nih.gov |

| Paraventricular Nucleus | Prevented increase seen in controls | Increased | Sprague-Dawley Rats | |

| Amygdala | No change | No change | Sprague-Dawley Rats |

Radioligand Binding Assays (e.g., Tritiated Enterostatin, 125I-CCK-8S)

Radioligand binding assays are crucial in vitro techniques used to characterize the interaction between a ligand, such as enterostatin, and its receptor. These assays utilize a radioactively labeled form of a ligand to quantify binding to tissues, cells, or purified proteins.

Binding studies using tritiated enterostatin ([³H]-enterostatin) have been performed on crude brain membranes. In these experiments, the ability of unlabeled enterostatin and other compounds to compete with [³H]-enterostatin for binding sites is measured. One such study demonstrated that β-casomorphin, a peptide known to stimulate fat intake, was able to inhibit the binding of [³H]-enterostatin to rat brain membranes, with an IC50 value of 10µM. lu.se This suggests that β-casomorphin acts as a competitive antagonist at the enterostatin binding site. lu.se

Another approach has been to use a labeled antagonist, such as ¹²⁵I-β-casomorphin₁₋₇, to investigate binding to the putative enterostatin receptor, the F1-ATPase β-subunit. nih.gov These studies revealed that ¹²⁵I-β-casomorphin₁₋₇ binds weakly to the purified rat F1-ATPase β-subunit. nih.gov Interestingly, the binding of the labeled antagonist was influenced by the presence of enterostatin in a complex manner. Low concentrations of unlabeled enterostatin promoted the binding of ¹²⁵I-β-casomorphin₁₋₇, while higher concentrations displaced it. nih.gov This suggests that enterostatin and β-casomorphin₁₋₇ may bind to distinct sites on the F1-ATPase β-subunit, leading to allosteric interactions. nih.gov

Furthermore, the functional relevance of this binding was explored by testing various enterostatin analogs. Peptides that suppressed food intake were found to promote ¹²⁵I-β-casomorphin₁₋₇ binding, whereas peptides that stimulated food intake or had no effect on intake displaced the binding of the radioligand. nih.gov While ¹²⁵I-CCK-8S is a common radioligand for studying cholecystokinin (B1591339) receptors, which are also involved in satiety, specific competition assays between enterostatin and ¹²⁵I-CCK-8S are not prominently detailed in the context of enterostatin's primary receptor. nih.govnih.govnih.gov

Surface plasmon resonance measurements have complemented these findings, showing that the β-subunit of F1-ATPase binds to immobilized enterostatin with a dissociation constant (Kd) of 150 nM. nih.gov In contrast, no binding was detected for the assembled F1-ATPase complex, highlighting the specificity of the interaction with the individual β-subunit. nih.gov

| Ligand/Competitor | Radioligand | Preparation | Finding | Reference |

| β-casomorphin | [³H]-enterostatin | Rat Brain Membranes | Inhibited binding | lu.se |

| Enterostatin (low conc.) | ¹²⁵I-β-casomorphin₁₋₇ | Purified rat F1-ATPase β-subunit | Promoted binding | nih.gov |

| Enterostatin (high conc.) | ¹²⁵I-β-casomorphin₁₋₇ | Purified rat F1-ATPase β-subunit | Displaced binding | nih.gov |

| Anorectic Enterostatin Analogs | ¹²⁵I-β-casomorphin₁₋₇ | Purified rat F1-ATPase β-subunit | Promoted binding | nih.gov |

| Orexigenic Enterostatin Analogs | ¹²⁵I-β-casomorphin₁₋₇ | Purified rat F1-ATPase β-subunit | Displaced binding | nih.gov |

| Enterostatin | Immobilized Enterostatin | Purified rat F1-ATPase β-subunit | Binding with Kd of 150 nM | nih.gov |

Aqueous Two-Phase Partition Systems for Receptor Binding Studies

Aqueous two-phase partition systems (ATPS) represent a valuable methodology for studying protein-ligand interactions in a liquid-liquid partition environment. nih.gov This technique has been instrumental in establishing and characterizing the binding of enterostatin to one of its target proteins, the β-subunit of F1F0-ATPase. lu.senih.gov

The principle of this method involves creating a two-phase system, typically with polymers like polyethylene (B3416737) glycol (PEG) and dextran, where proteins and ligands will partition differently between the two phases based on their physicochemical properties. nih.govscite.ai If a ligand binds to a protein, the partition coefficient of the ligand will change in the presence of the protein.

In studies with enterostatin, the partition coefficient (Kc) of enterostatin alone was determined to be 1.44. lu.se The F1-ATPase protein was found to partition almost exclusively into the bottom phase of the system. lu.se When enterostatin was introduced into the system containing F1-ATPase, its partition coefficient decreased significantly to 0.61. lu.se This shift indicated a direct interaction, as the binding of enterostatin to the bottom-phase-partitioned F1-ATPase pulled more enterostatin into that phase. lu.se

Based on this change in partitioning and assuming a molar binding ratio, the dissociation constant (Kd) for the interaction between enterostatin and F1-ATPase was estimated to be 1.7 x 10⁻⁷ M. lu.se This demonstrated a distinct binding affinity between the two molecules. lu.senih.gov

Furthermore, this system was used to investigate competitive interactions. The presence of β-casomorphin, a peptide that opposes the fat-suppressing effects of enterostatin, was shown to disrupt the binding between enterostatin and F1-ATPase. lu.senih.gov When β-casomorphin was added at concentrations of 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M, the apparent Kd for iodinated enterostatin binding to F1-ATPase increased to 5.0 x 10⁻⁷ M. lu.se This increase in the apparent Kd signifies a weaker binding affinity, confirming that β-casomorphin competes with enterostatin for binding to F1-ATPase. lu.se

Immunohistochemistry for Localization Studies

Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues to visualize the distribution and localization of specific proteins. This method has been employed to identify the cellular sources of enterostatin within the gastrointestinal tract of rats. nih.gov

Using antibodies raised against the C-terminal portion of enterostatin, researchers have identified enterostatin-like immunoreactivity in specific cell populations. nih.gov

Gastrointestinal Endocrine Cells : Enterostatin was localized to endocrine cells in the antral region of the stomach and throughout the small intestine. nih.gov The density of these immunoreactive cells was highest in the antrum and duodenum, gradually decreasing towards the more distal parts of thesmall intestine. nih.gov

Co-localization with Serotonin : Through immunocytochemical double-staining techniques, it was revealed that some of these enterostatin-containing endocrine cells also stained positive for serotonin. nih.gov This co-localization suggests that a subset of the enterochromaffin cells, which are major producers of gut serotonin, also produce enterostatin. nih.gov

Gastric Chief Cells : In addition to endocrine cells, procolipase immunoreactivity, the precursor to enterostatin, was identified in the chief cells located in the fundus of the stomach. nih.gov

Pancreas : No enterostatin-immunoreactive cells were detected within the pancreatic islets. nih.gov This finding is consistent with the understanding that in the pancreas, enterostatin exists as part of its precursor molecule, procolipase, which is produced in the exocrine acinar cells. nih.gov

These IHC studies provide crucial anatomical evidence that enterostatin is not only derived from pancreatic procolipase but is also produced independently by endocrine cells within the gut mucosa. This dual origin suggests that enterostatin may act both as a circulating hormone released from the gut and as a paracrine signaling molecule within the gastrointestinal wall. nih.govnih.gov Furthermore, immunohistochemistry has been used to confirm the ectopic expression of the enterostatin receptor, the β-subunit of F1-ATPase, in the plasma membrane of the clonal beta-cell line INS-1. nih.gov

Gene Expression Analysis (e.g., RT-PCR, Microarray, Western Blot)

Gene expression analysis provides insights into the molecular mechanisms underlying the effects of enterostatin by measuring changes in mRNA and protein levels. Techniques such as microarray analysis, quantitative real-time PCR (qRT-PCR), and Western blotting have been utilized to identify genes and proteins regulated by enterostatin.

A genome microarray analysis was conducted to screen for genes responsive to enterostatin in a human hepatoma cell line (HepG2) and a mouse hypothalamic cell line (GT1-7). nih.gov This broad-spectrum approach identified sets of genes involved in protein trafficking that were regulated by enterostatin. nih.gov Among the identified genes, secretory carrier-associated membrane protein 2 (Scamp2) was found to be upregulated, while Dynamin2 was downregulated. nih.gov

These microarray findings were subsequently confirmed and quantified using qRT-PCR for mRNA levels and Western blot analysis for protein levels. nih.gov In HepG2 cells incubated with enterostatin for one hour, there was a dose-related increase in both Scamp2 gene and protein expression, and a corresponding dose-related decrease in Dynamin2 gene and protein expression. nih.gov

Western blot analysis has also been a key tool in studying the enterostatin receptor, the F1-ATPase β-subunit. Using this technique, the F1-ATPase β-subunit was shown to be present on both plasma and mitochondrial membranes of cells from rat liver and amygdala. nih.gov Furthermore, in the insulin-secreting cell line INS-1, treatment with enterostatin for 60 minutes led to a 3.5-fold increase in the protein expression of the F1-ATPase β-subunit specifically in the plasma membrane, as determined by Western blotting. nih.gov This upregulation of its own receptor suggests a potential feedback mechanism. nih.gov

| Gene/Protein | Cell Line | Method | Effect of Enterostatin | Reference |

| Scamp2 | HepG2, GT1-7 | Microarray, qRT-PCR, Western Blot | Upregulation | nih.gov |

| Dynamin2 | HepG2, GT1-7 | Microarray, qRT-PCR, Western Blot | Downregulation | nih.gov |

| F1-ATPase β-subunit | INS-1 | Western Blot | Upregulation (in plasma membrane) | nih.gov |

Stereotaxic Injections for Central Administration

Stereotaxic injection is a minimally invasive surgical technique that allows for the precise administration of substances into specific regions of the brain. This methodology has been essential for differentiating the central versus peripheral effects of enterostatin and for identifying key brain nuclei involved in its regulation of energy metabolism and feeding behavior. nih.govnih.gov

Studies in rats have utilized stereotaxic injections to deliver enterostatin directly into the cerebral ventricles or into discrete brain areas. nih.gov

Intracerebroventricular (ICV) Administration : Early studies demonstrated that enterostatin (in the form of Val-Pro-Asp-Pro-Arg, or VPDPR) injected into the third ventricle of rats reduced food intake, suggesting a central mechanism of action. nih.gov More recent studies have shown that ICV injection of enterostatin increases energy expenditure without affecting the respiratory quotient (RQ), indicating a central role in regulating metabolic rate. nih.gov

Paraventricular Nucleus (PVN) Injections : When enterostatin was injected directly into the PVN of the hypothalamus, it increased the metabolic rate and prevented the typical increase in RQ observed in control animals, suggesting an increase in fat utilization. nih.gov

Amygdala Injections : In contrast to injections in the PVN, administering enterostatin into the amygdala had no effect on either RQ or energy expenditure. nih.gov This finding suggests a functional dissociation, where the amygdala may be a primary site for enterostatin's regulation of fat intake, while the PVN is a key site for its effects on energy expenditure. nih.gov

These stereotaxic studies have been crucial in mapping the neural circuits that mediate the diverse effects of enterostatin. The differential responses observed after injections into the PVN and amygdala highlight that distinct neural pathways are responsible for the peptide's effects on food intake versus energy metabolism. nih.gov

| Injection Site | Animal Model | Measured Effect | Result | Reference |

| Third Ventricle (ICV) | Rat | Food Intake | Reduced | nih.gov |

| Lateral Ventricle (ICV) | Rat | Energy Expenditure | Increased | nih.gov |

| Lateral Ventricle (ICV) | Rat | Respiratory Quotient | No effect | nih.gov |

| Paraventricular Nucleus (PVN) | Rat | Energy Expenditure | Increased | nih.gov |

| Paraventricular Nucleus (PVN) | Rat | Respiratory Quotient | Reduced (prevented increase) | nih.gov |

| Amygdala | Rat | Energy Expenditure | No effect | nih.gov |

| Amygdala | Rat | Respiratory Quotient | No effect | nih.gov |

Vagotomy and Capsaicin (B1668287) Treatment for Vagal Pathway Assessment

The vagus nerve is a critical communication pathway between the gut and the brain, transmitting sensory information that influences satiety and feeding behavior. To investigate the role of this pathway in mediating the effects of peripherally administered enterostatin, researchers have employed surgical and chemical deafferentation techniques, namely vagotomy and capsaicin treatment. nih.govnih.govnih.gov

Vagotomy , the surgical transection of the vagus nerve, physically severs this connection. Studies in Sprague-Dawley rats adapted to a high-fat diet have shown that the anorectic effect of intraperitoneally (i.p.) injected enterostatin is dependent on an intact vagal nerve. nih.govnih.gov While i.p. enterostatin significantly reduced the intake of a high-fat diet in sham-operated rats, this effect was completely abolished in rats that had undergone a selective vagal hepatic branch transection. nih.gov